Zinc m-toluate
Description
Contextualization within Coordination Chemistry of Zinc Carboxylates
Coordination compounds are molecules that feature a central metal ion bonded to surrounding molecules or anions, known as ligands. pressbooks.pubresearchgate.net In these arrangements, the metal ion acts as a Lewis acid (electron acceptor), while the ligands function as Lewis bases (electron donors). pressbooks.pub Zinc m-toluate is a member of the broad class of compounds known as zinc carboxylates. This family consists of coordination complexes formed between the zinc(II) ion (Zn²⁺) and carboxylate ligands (RCOO⁻).
The zinc(II) ion has a filled d-subshell (d¹⁰), which typically results in the formation of colorless complexes and allows for a variety of coordination geometries, most commonly tetrahedral and octahedral. pressbooks.pubresearchgate.net The interaction between the Zn²⁺ ion and the carboxylate group of the m-toluate ligand is fundamental to the structure of the resulting compound. Carboxylate ligands are versatile, capable of binding to metal centers in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to the same metal ion), or as a bidentate bridging ligand (binding to two different metal ions). researchgate.net This versatility allows zinc carboxylates to form a wide array of structures, from simple mononuclear or dinuclear complexes to complex, extended networks like coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org The specific structure adopted by this compound is influenced by factors such as the presence of other ligands and the reaction conditions. acs.org
Historical Development of m-Toluic Acid Ligand Chemistry
The ligand in this compound is m-toluate (or 3-methylbenzoate), which is the conjugate base of m-toluic acid (3-methylbenzoic acid). nih.govnih.gov m-Toluic acid is an aromatic carboxylic acid, and its utility in chemistry stems from the reactive carboxyl group (-COOH) and the influence of the methyl group on the benzene (B151609) ring. a2bchem.com As a fundamental building block, it has long been used in organic synthesis to create a variety of more complex molecules. a2bchem.com
Current Research Landscape and Academic Significance of this compound
Current academic inquiry into this compound is part of a wider interest in the properties and applications of metal carboxylates. Research often focuses on the synthesis and characterization of complex structures where m-toluate is one of several components. For instance, studies have reported the synthesis of mixed-ligand zinc complexes that incorporate m-toluate alongside other nitrogen-containing ligands like 2,2'-bipyridine. a2bchem.com In such complexes, the m-toluate ligand's coordination mode is a key determinant of the final molecular architecture. a2bchem.com
The academic significance of studying this compound and related compounds lies in several areas:
Structural Chemistry: Researchers investigate these compounds to understand the fundamental principles of molecular self-assembly. The study of how different ligands direct the formation of specific architectures—from simple dimers to complex three-dimensional frameworks—is crucial for materials design. acs.org The structural diversity of zinc benzoates, which includes basic zinc carboxylate clusters like Zn₄O(O₂CR)₆, serves as a model for the complex structures that zinc toluates can also form. acs.org
Materials Science: Zinc carboxylates, including this compound, are studied as precursors for the synthesis of zinc oxide (ZnO) nanomaterials. core.ac.ukmdpi.com The thermal decomposition of these coordination compounds can provide a controlled route to producing ZnO with specific morphologies and properties. core.ac.uk
Catalysis: Zinc compounds are explored for their catalytic activity in various organic reactions. ontosight.ai While specific catalytic applications for this compound are not widely documented, the broader class of zinc carboxylates is of academic interest in this field.
Biochemical Applications: In a more specialized context, m-toluate has been used as a chemical inducer for gene expression in certain bacterial strains, highlighting the diverse and sometimes unexpected roles such molecules can play in scientific research. plos.org
Spectroscopic and analytical methods such as X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis are routinely used to characterize these compounds and understand their structural and thermal properties. core.ac.ukresearchgate.netrhhz.net
Scope and Objectives of Academic Inquiry into this compound
The primary goals of academic research involving this compound are centered on synthesis, characterization, and the exploration of potential utility. The key objectives can be summarized as follows:
Synthesis of Novel Architectures: A major objective is to synthesize and structurally characterize new coordination compounds incorporating the m-toluate ligand. a2bchem.comrsc.org This includes not only the simple binary salt but also more complex systems like mixed-ligand complexes and coordination polymers where m-toluate's properties can be combined with those of other chemical entities. acs.org
Understanding Structure-Property Relationships: Researchers aim to establish clear links between the molecular or crystal structure of this compound compounds and their physical properties, such as thermal stability or spectroscopic signatures. rhhz.netnih.gov This involves studying how changes in the coordination environment of the zinc ion affect the bulk properties of the material.
Exploring Precursor Chemistry: A significant goal is to investigate the utility of this compound as a precursor for other materials. The thermal decomposition of the compound to yield zinc oxide is a key area of this research, with the objective of controlling the size, shape, and purity of the resulting oxide particles. core.ac.ukmdpi.com
Probing Functional Applications: While foundational, the research also seeks to uncover potential applications. This includes investigating the compound's suitability for catalysis or its role in creating functional materials for other advanced applications, building on the broader knowledge of zinc carboxylates. rsc.orgontosight.ai
Data Tables
Table 1: Chemical Identifiers and Properties
This table provides basic identifying information for this compound and its parent ligand, m-toluic acid.
| Compound Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | m-Toluic acid zinc salt; Zinc bis(3-methylbenzoate) | C₁₆H₁₄O₄Zn | 335.70 | 68092-46-6 nih.goveuropa.eu |
| m-Toluic acid | 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 99-04-7 nih.gov |
Table 2: Common Coordination Modes of Carboxylate Ligands in Zinc Complexes
This table outlines the primary ways carboxylate ligands, such as m-toluate, can bind to zinc ions, leading to different types of chemical structures.
| Coordination Mode | Description | Resulting Structure Example |
| Monodentate | The carboxylate ligand binds to a single zinc ion through only one of its oxygen atoms. | Often found in sterically crowded complexes or with competing ligands. researchgate.net |
| Bidentate Chelating | The carboxylate ligand binds to a single zinc ion using both of its oxygen atoms, forming a ring. | Mononuclear complexes. researchgate.net |
| Bidentate Bridging | The carboxylate ligand connects two different zinc ions, with each oxygen atom bonded to a separate metal center. | Dinuclear "paddle-wheel" structures, coordination polymers, or Metal-Organic Frameworks (MOFs). researchgate.netrsc.org |
| Mixed-Ligand Coordination | m-Toluate coordinates to a zinc center that is also bonded to other types of ligands (e.g., bipyridine). | Discrete heteroleptic complexes with specific geometries. a2bchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68092-46-6 |
|---|---|
Molecular Formula |
C16H14O4Zn |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
zinc;3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
FVAFBVXHPTZJFY-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Zn+2] |
Related CAS |
99-04-7 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Zinc M Toluate Complexes
Direct Precipitation and Solvothermal Synthesis Approaches
Direct precipitation and solvothermal methods are common strategies for the synthesis of zinc carboxylates like zinc m-toluate. Direct precipitation involves the reaction of a soluble zinc salt with m-toluic acid or its salt in a suitable solvent, leading to the precipitation of the this compound product. This method is often favored for its simplicity and scalability. derpharmachemica.comresearchgate.net
Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not water, is carried out in a closed vessel under controlled temperature and pressure. researchgate.netmdpi.com This technique allows for the formation of highly crystalline materials and can provide control over the product's morphology and particle size. For instance, in the synthesis of a zinc-based metal-organic framework (MOF), a solvothermal approach using a mixture of DMF and methanol (B129727) as solvents at 120°C resulted in the formation of the desired crystalline product. brieflands.com
The properties of the synthesized this compound are highly dependent on the reaction parameters.
Temperature: Temperature plays a crucial role in both precipitation and solvothermal methods. In a solvent-based synthesis of zinc benzoate (B1203000), a related compound, the reaction temperature was maintained between 40-100°C. google.com For solvothermal synthesis of zinc-containing MOFs, temperatures are often elevated to promote crystal growth, with a typical range being 105-140°C. researchgate.net
Pressure: In solvothermal synthesis, the reaction is conducted in a sealed vessel, leading to autogenous pressure. This elevated pressure can influence the solubility of reactants and the nucleation and growth of crystals.
Solvent Systems: The choice of solvent is critical as it affects the solubility of the reactants and can act as a template, directing the crystal structure and morphology. rsc.org For the synthesis of zinc benzoate, a mixed solvent system of ethylene (B1197577) glycol butyl ether, ethanol (B145695), and water has been utilized. google.com In the synthesis of zinc-based MOFs, solvents like dimethylformamide (DMF) and methanol are commonly employed, and their ratio can be adjusted to control the final product's characteristics. brieflands.comrsc.org
| Parameter | Typical Range/Value | Effect on Synthesis |
| Temperature | 40 - 140 °C | Influences reaction rate, crystallinity, and crystal phase. |
| Pressure | Autogenous (in solvothermal) | Affects reactant solubility and crystal growth. |
| Solvent | DMF, Methanol, Ethanol, Water | Determines reactant solubility and can direct crystal morphology. |
This table provides an interactive overview of key reaction parameters and their impact on the synthesis of this compound and related compounds.
The selection of the zinc precursor and the stoichiometry of the reactants are fundamental to controlling the synthesis of this compound.
Zinc Precursors: Various zinc salts can be used as precursors, including zinc nitrate (B79036), zinc acetate (B1210297), zinc chloride, and zinc oxide. derpharmachemica.combrieflands.comgoogle.com The choice of precursor can influence the reaction kinetics and the final product's properties. For example, in a solvent-based synthesis of zinc benzoate, both zinc oxide and zinc hydroxide (B78521) have been used as the zinc source. google.com
Stoichiometry: The molar ratio of m-toluic acid to the zinc precursor is a critical parameter. In the synthesis of zinc benzoate, a molar ratio of benzoic acid to the zinc source of 4:1 to 4:1.5 was employed. google.com Adjusting this ratio can impact the coordination environment of the zinc ion and the dimensionality of the resulting structure.
Mechanochemical and Solid-State Synthesis Techniques
Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-based methods. nih.gov This technique involves the grinding or milling of solid reactants, where mechanical energy induces chemical reactions. It is recognized for its simplicity, scalability, and eco-friendly nature. rsc.org For instance, mechanochemical methods have been successfully employed for the synthesis of zinc-doped hydroxyapatite (B223615) and other zinc-containing materials. rsc.orgresearchgate.net This approach can lead to the formation of nanocrystalline products and can sometimes produce phases that are not accessible through solution-based methods. rsc.org Liquid-assisted grinding, where a small amount of liquid is added during milling, can further enhance reaction rates and crystallinity. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green synthesis. rsc.org
Energy Efficiency: Employing methods that require less energy, such as mechanochemical synthesis which can often be performed at room temperature, contributes to a greener process. rsc.org
Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts is a fundamental principle of green chemistry.
Use of Renewable Resources: While not always directly applicable to the synthesis of a specific compound like this compound, the use of bio-derived starting materials or catalysts is a growing area of green chemistry. researchgate.netnih.govyoutube.comsemanticscholar.org
Control over Crystal Morphology and Particle Size during Synthesis
The ability to control the crystal morphology and particle size of this compound is crucial for its application.
Particle Size: The size of the resulting particles can be controlled by manipulating nucleation and growth rates. Factors such as reactant concentration, temperature, and the rate of addition of reagents can be adjusted to achieve the desired particle size. nih.gov In the synthesis of zinc oxide nanoparticles, for instance, the concentration of the zinc precursor and the precipitating agent were found to be critical in determining the final particle size. mdpi.com Surfactants can also be employed to control particle growth and prevent agglomeration. nih.gov
| Control Parameter | Effect on Morphology/Size |
| Solvent | Can act as a template to direct crystal shape. rsc.org |
| Modulators/Additives | Selectively bind to crystal faces to alter morphology. nist.govrsc.org |
| Reactant Concentration | Influences nucleation rate and final particle size. mdpi.com |
| Temperature | Affects both nucleation and crystal growth rates. |
| Surfactants | Can limit particle growth and prevent agglomeration. nih.gov |
This interactive table summarizes the key parameters for controlling the physical characteristics of this compound during synthesis.
Purity Assessment and Isolation Techniques
After synthesis, the this compound product must be isolated and purified.
Isolation: The solid product is typically separated from the reaction mixture by filtration. google.com The isolated solid is then washed to remove any unreacted starting materials, byproducts, and residual solvent. Common washing solvents include water and ethanol. atlantis-press.com
Drying: After washing, the product is dried to remove any remaining solvent. This can be done at room temperature or in an oven at a specific temperature. google.com
Purity Assessment: The purity of the final product can be assessed using various analytical techniques. X-ray diffraction (XRD) is used to confirm the crystalline phase and check for crystalline impurities. researchgate.net Elemental analysis can determine the elemental composition of the compound. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of the desired functional groups and the coordination of the carboxylate to the zinc ion.
Purification: If impurities are present, further purification steps may be necessary. Recrystallization from a suitable solvent is a common method for purifying crystalline solids. For removing metallic impurities from zinc-containing solutions, techniques like solvent extraction can be employed. researchgate.netmdpi.comshahroodut.ac.ir
Advanced Structural Elucidation of Zinc M Toluate Architectures
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For the purpose of this analysis, we will examine the crystallographic data of a closely related and structurally analogous compound, diaquabis(4-methylbenzoato-κO)zinc(II), also known as zinc p-toluate (B1214165). This provides a robust model for understanding the probable structural features of zinc m-toluate.
The analysis of diaquabis(4-methylbenzoato-κO)zinc(II) reveals a monoclinic crystal system with the space group C2/c. The crystallographic data are summarized in the table below.
| Crystal Data for Diaquabis(4-methylbenzoato-κO)zinc(II) | |
| Empirical Formula | C₁₆H₁₈O₆Zn |
| Formula Weight | 371.70 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.8432 (5) |
| b (Å) | 5.0600 (1) |
| c (Å) | 12.0609 (2) |
| β (°) | 106.806 (1) |
| Volume (ų) | 1568.22 (5) |
| Z | 4 |
Determination of Coordination Geometries Around Zinc Centers
In the crystal structure of diaquabis(4-methylbenzoato-κO)zinc(II), the zinc(II) ion is situated on a crystallographic twofold rotation axis. The coordination environment around the central zinc atom is a distorted tetrahedron. acs.org This geometry is established by the coordination of two oxygen atoms from two distinct p-toluate ligands and two oxygen atoms from two water molecules. acs.org
The coordination sphere of the zinc(II) ion can be described as follows:
Two monodentate carboxylate groups: Each p-toluate ligand binds to the zinc center through one of its carboxylate oxygen atoms.
Two aqua ligands: Two water molecules complete the coordination sphere.
This results in a coordination number of four for the zinc atom. The tetrahedral geometry is common for zinc(II) complexes, which is a d¹⁰ metal ion and therefore exhibits no ligand field stabilization energy, allowing for flexible coordination geometries.
Ligand Conformation and Bridging Modes of m-Toluate
In the analogous p-toluate structure, the carboxylate group of the ligand coordinates to the zinc center in a monodentate fashion. acs.org This means that only one of the two carboxylate oxygen atoms is directly bonded to the metal ion. It is highly probable that the m-toluate ligand in this compound would adopt a similar monodentate coordination mode, particularly in the presence of coordinating solvent molecules like water.
The conformation of the toluate ligand is also a key structural feature. The carboxylate group is twisted relative to the plane of the phenyl ring. This dihedral angle is influenced by steric and electronic factors within the crystal packing. In a hypothetical this compound structure, the position of the methyl group in the meta position would influence the packing and could lead to different dihedral angles compared to the para-substituted isomer.
Intermolecular Interactions and Supramolecular Assemblies
These hydrogen bonds are formed between the coordinated water molecules (acting as hydrogen bond donors) and the carboxylate oxygen atoms of adjacent p-toluate ligands (acting as hydrogen bond acceptors). acs.org This extensive network of hydrogen bonds links the individual zinc complex molecules into a stable, extended structure. It is anticipated that a similar hydrogen-bonding network, mediated by aqua ligands, would be a defining feature in the crystal structure of hydrated this compound.
| Hydrogen-Bond Geometry for Diaquabis(4-methylbenzoato-κO)zinc(II) (Å, °) | ||||
| D—H···A | D—H | H···A | D···A | D—H···A |
| O(3)—H(3A)···O(2)ⁱ | 0.82 (2) | 1.88 (2) | 2.693 (3) | 171 (4) |
| O(3)—H(3B)···O(1)ⁱⁱ | 0.82 (2) | 1.95 (3) | 2.760 (3) | 169 (4) |
Symmetry codes: (i) x, -y+1, z-1/2; (ii) -x+1/2, -y+1/2, -z+1.
Polymorphism and Crystallographic Variations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in coordination compounds, including zinc carboxylates. Different polymorphs can exhibit distinct physical properties, and their formation can be influenced by factors such as solvent, temperature, and crystallization rate.
For zinc carboxylates, variations in the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging) and the presence or absence of coordinated solvent molecules can lead to different crystal structures. For instance, while a mononuclear tetrahedral complex is observed for diaquabis(4-methylbenzoato-κO)zinc(II), other zinc carboxylates can form polynuclear structures, such as dinuclear "paddle-wheel" complexes or extended coordination polymers. It is plausible that different synthetic conditions could lead to various polymorphic forms of this compound with distinct structural architectures.
Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the chemical bonding and molecular structure of a compound, complementing the data obtained from diffraction methods.
Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for characterizing carboxylate complexes. The key vibrational modes of interest are the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO⁻). The difference between these two frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate ligand.
Monodentate: A larger Δν value, typically greater than that of the corresponding ionic salt, is expected.
Bidentate Chelating: A smaller Δν value is anticipated.
Bidentate Bridging: The Δν value is often similar to that of the ionic salt.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric COO⁻ stretching vibrations. The presence of coordinated water molecules would be indicated by a broad absorption band in the region of 3200-3500 cm⁻¹.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy is a powerful tool for elucidating the coordination environment of the carboxylate group in this compound. Both FT-IR and Raman spectroscopy provide complementary information on the vibrational modes of the molecule.
In the FT-IR spectrum of zinc carboxylates, the most diagnostic bands are the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The positions of these bands, and particularly the difference between them (Δν = νₐ - νₛ), are indicative of the coordination mode of the carboxylate ligand to the zinc ion. For instance, a larger separation is typically associated with monodentate coordination, while a smaller separation suggests bidentate or bridging coordination modes. In many crystalline zinc soaps, the asymmetric stretching vibration appears as a single sharp band, for example around 1536-1538 cm⁻¹ for long-chain saturated soaps, suggesting a highly symmetrical packing and equivalent carboxylate groups. uva.nluva.nl However, this band can also appear as a doublet or a broadened band in cases of amorphous structures or varied coordination environments. uva.nluva.nlrsc.org
Raman spectroscopy offers complementary data, particularly for the Zn-O stretching vibrations, which are often weak in FT-IR spectra. For aqueous hexaaquazinc(II) ions, a polarized band around 390 cm⁻¹ is assigned to the symmetric Zn-O stretching mode (ν₁(a₁g) of the ZnO₆ octahedron). nih.gov Raman spectra of zinc oxide, the final decomposition product of many zinc carboxylates, show a characteristic strong peak around 438 cm⁻¹, assigned as the E2 (high) phonon mode of the hexagonal wurtzite structure. ifmo.ru Analysis of this compound would be expected to show characteristic peaks for the toluate ligand as well as the Zn-O coordination sphere.
Table 1: Typical Vibrational Modes for Zinc Carboxylates
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
| Asymmetric COO⁻ Stretch (νₐ) | 1530 - 1610 | Variable | Position and shape are sensitive to coordination mode and crystallinity. uva.nluva.nl A single sharp band suggests a symmetric environment, while broadening or splitting indicates multiple or disordered environments. uva.nlrsc.org |
| Symmetric COO⁻ Stretch (νₛ) | 1390 - 1470 | Variable | Used in conjunction with νₐ to determine the coordination type of the carboxylate group. researchgate.net |
| C-H Stretching (Aromatic/Methyl) | 2800 - 3100 | 2800 - 3100 | Characteristic of the m-toluate ligand. |
| C=C Stretching (Aromatic Ring) | 1450 - 1600 | 1450 - 1600 | Characteristic of the m-toluate ligand. |
| Zn-O Stretching | < 660 | 200 - 400 | Provides direct information about the zinc-oxygen coordination bond. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Dynamics in Solution
NMR spectroscopy is an indispensable tool for confirming the structure of the m-toluate ligand and studying its dynamics upon coordination to the zinc(II) ion in solution.
¹H and ¹³C NMR: High-resolution ¹H and ¹³C NMR spectra are used to verify the integrity of the m-toluate ligand. The chemical shifts and coupling patterns of the aromatic and methyl protons in ¹H NMR, and the corresponding carbon signals in ¹³C NMR, provide a definitive fingerprint of the ligand. Upon complexation with the diamagnetic Zn²⁺ ion, predictable changes in the chemical shifts of the ligand's nuclei occur. Protons and carbons near the coordinating carboxylate group typically experience the most significant shifts, providing evidence of the metal-ligand interaction. mdpi.comresearchgate.net The symmetry of the resulting complex in solution can also be inferred from the number of unique signals observed in the spectra. mdpi.com
⁶⁷Zn NMR: Direct observation of the metal center is possible through ⁶⁷Zn NMR. However, this technique faces significant challenges. The ⁶⁷Zn isotope has a low natural abundance (4.10%) and is a quadrupolar nucleus (spin I = 5/2), which often leads to broad resonance signals. huji.ac.il For larger or less symmetric complexes, the signals can become too broad to be detected by standard high-resolution NMR spectrometers. huji.ac.il Despite these difficulties, ⁶⁷Zn NMR can provide valuable information about the symmetry of the zinc coordination sphere and is used for studying small zinc complexes and relaxation phenomena. huji.ac.il
Table 2: Expected NMR Observations for this compound
| Nucleus | Technique | Expected Information |
| ¹H | Solution | Confirmation of the m-toluate ligand structure. Chemical shift changes of aromatic protons upon coordination to zinc. mdpi.comresearchgate.net |
| ¹³C | Solution | Verification of the carbon backbone of the ligand. Significant chemical shift changes for the carboxylate carbon and adjacent aromatic carbons upon binding. mdpi.com |
| ⁶⁷Zn | Solution | Provides direct information on the zinc coordination environment. huji.ac.il Often hampered by low sensitivity and broad lines due to the quadrupolar nucleus. huji.ac.iliaea.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the constituent elements within the top few nanometers of a material's surface.
For this compound, XPS analysis would focus on the core-level spectra of Zn, O, and C.
Zn 2p Spectrum: The Zn 2p region shows two intense, well-separated spin-orbit components: Zn 2p₃/₂ and Zn 2p₁/₂. The binding energy of the Zn 2p₃/₂ peak is typically found around 1021-1023 eV for zinc in the +2 oxidation state, as in ZnO or zinc hydroxide (B78521). researchgate.netresearchgate.netthermofisher.com This allows for the unambiguous confirmation of the Zn(II) oxidation state in the complex.
O 1s Spectrum: The O 1s spectrum is crucial for understanding the different oxygen environments. It can typically be deconvoluted into multiple components. A major component would be attributed to the carboxylate oxygen atoms bonded to zinc (Zn-O-C). Another component at higher binding energy, often around 532 eV, can be assigned to hydroxyl groups (Zn-OH) or adsorbed water, if present. researchgate.netresearchgate.net
C 1s Spectrum: The C 1s spectrum would show contributions from the different carbon environments in the m-toluate ligand, such as the aromatic ring carbons, the methyl group carbon, and the carboxylate carbon (O-C=O).
XPS is also highly effective for identifying surface contamination and analyzing the composition of thin films or surface-modified materials. sci-hub.se
Table 3: Typical Binding Energies in XPS for Zinc Compounds
| Element / Core Level | Typical Binding Energy (eV) | Inferred Chemical State / Information |
| Zn 2p₃/₂ | 1021 - 1023 | Confirms the presence of zinc in the +2 oxidation state (Zn²⁺). researchgate.netthermofisher.com |
| Zn 2p₁/₂ | ~1045 | Spin-orbit split partner of Zn 2p₃/₂; the energy separation (Δ ≈ 23 eV) is characteristic of zinc. researchgate.netthermofisher.com |
| O 1s | 530 - 533 | Can be deconvoluted to distinguish between oxygen in the carboxylate group (Zn-O-C) and oxygen in hydroxyls or adsorbed water. researchgate.netresearchgate.net |
| C 1s | 284 - 289 | Can be deconvoluted to identify carbons in the aromatic ring, methyl group, and the carboxylate functionality of the ligand. sci-hub.se |
Thermal Analysis for Structural Stability and Decomposition Pathways
Thermal analysis techniques are essential for determining the thermal stability, decomposition mechanism, and phase transitions of this compound.
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Events
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides quantitative information about decomposition processes. The thermal decomposition of zinc carboxylates like zinc acetate (B1210297) or zinc stearate typically occurs in distinct stages. researchgate.netresearchgate.net
A plausible decomposition pathway for a hydrated this compound sample would involve:
Dehydration: An initial mass loss at lower temperatures (typically below 150 °C) corresponding to the removal of coordinated or lattice water molecules.
Decomposition of Ligand: At higher temperatures, a significant mass loss occurs due to the thermal decomposition of the m-toluate ligand. This complex process can involve multiple steps.
Formation of Residue: The final stage results in a stable inorganic residue, which is typically zinc oxide (ZnO). The experimental final mass can be compared with the theoretical mass of ZnO to confirm the stoichiometry of the original complex.
The decomposition temperature of zinc carboxylates can be influenced by factors such as the alkyl chain length of the ligand. mdpi.com For instance, zinc acetate dihydrate completely decomposes to ZnO above approximately 300 °C. researchgate.net Zinc stearate is reported to be stable up to ~350 °C. researchgate.net
Table 4: Hypothetical TGA Decomposition Stages for this compound
| Temperature Range (°C) | Mass Loss Event | Resulting Product |
| 50 - 150 | Loss of hydration water (if present) | Anhydrous this compound |
| 250 - 450 | Decomposition and volatilization of the organic m-toluate ligand | Intermediate species, followed by the formation of zinc oxide. researchgate.netresearchgate.net |
| > 450 | Stable Plateau | Final residue of Zinc Oxide (ZnO). researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as endothermic (heat absorbing) or exothermic (heat releasing) processes.
For this compound, a DSC thermogram would be expected to show:
An endothermic peak corresponding to the melting of the compound. For example, zinc stearate shows a melting endotherm at about 128 °C. researchgate.net
At higher temperatures, one or more exothermic peaks associated with the oxidative decomposition of the organic ligand. researchgate.net These peaks would correlate with the major mass loss steps observed in the TGA curve.
Comparing DSC data with TGA data allows for a comprehensive understanding of the thermal behavior, distinguishing between physical transitions (like melting) and chemical reactions (like decomposition). mdpi.com
Table 5: Potential Thermal Events in DSC for this compound
| Temperature Range (°C) | Thermal Event | Type of Peak | Process |
| 100 - 200 | Melting | Endothermic | Phase transition from solid to liquid. researchgate.net |
| 250 - 450 | Decomposition | Exothermic | Corresponds to the chemical breakdown of the compound in an air atmosphere. researchgate.net |
Microscopic Techniques for Morphological and Nanostructural Investigation
Electron microscopy techniques are vital for visualizing the morphology, size, and crystal structure of this compound at the micro- and nanoscale.
Transmission Electron Microscopy (TEM): TEM offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of the material. It can be used to observe the precise shape of individual nanoparticles, identify crystal lattice fringes, and detect crystalline defects. nih.govnih.gov The analysis of lattice fringes in high-resolution TEM (HR-TEM) can confirm the crystalline nature of the material and identify specific crystal planes. nih.gov
These microscopic techniques provide a direct visual confirmation of the material's physical form, which complements the structural and compositional data obtained from spectroscopic and thermal analyses. orientjchem.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy would be an essential technique for investigating the surface topography and morphology of this compound at the micro- and nanoscale. This analysis would provide critical insights into the crystalline habit, particle size distribution, and degree of aggregation of the synthesized material.
The degree of agglomeration, a crucial factor in the material's application, would be clearly visible. SEM images would distinguish between discrete, individual particles and larger clusters formed through interparticle interactions. Furthermore, high-magnification imaging could reveal finer surface details, such as surface roughness, porosity, and the presence of any secondary phases or impurities. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, would be employed to confirm the elemental composition of the sample, verifying the presence of zinc, oxygen, and carbon in the expected ratios for this compound.
Interactive Data Table: Expected SEM Observations for this compound
| Parameter | Expected Observation | Significance |
| Crystal Morphology | Potentially rod-like, plate-like, or irregular aggregates. | Influences bulk density, flowability, and reactivity. |
| Particle Size | Sub-micron to several microns. | Affects surface area and dissolution rates. |
| Agglomeration | Varies from isolated particles to large clusters. | Impacts dispersibility in various media. |
| Surface Texture | Could range from smooth to rough or porous. | Relates to the material's catalytic activity and adsorption properties. |
Transmission Electron Microscopy (TEM) for Nanoparticle Characterization and Lattice Imaging
Transmission Electron Microscopy would offer a higher resolution view of this compound, enabling the characterization of individual nanoparticles and the visualization of its crystal lattice. This level of detail is crucial for understanding the material's fundamental structural properties.
Detailed Research Findings: For TEM analysis, a beam of electrons is transmitted through an ultrathin sample of this compound. The resulting image provides detailed information about the internal structure of the material. TEM would be instrumental in determining the precise size, shape, and size distribution of this compound nanoparticles.
High-resolution TEM (HRTEM) would allow for the direct visualization of the atomic lattice of the crystalline domains within the nanoparticles. The ordered arrangement of atoms and the spacing between lattice planes could be measured from the resulting images. This information is vital for confirming the crystalline phase and identifying any defects or dislocations within the crystal structure. Selected Area Electron Diffraction (SAED), a technique available in most transmission electron microscopes, would produce a diffraction pattern that provides further information about the crystallinity and crystal structure of the material. The pattern of spots would correspond to the specific crystallographic planes of this compound, allowing for the determination of its lattice parameters.
Interactive Data Table: Expected TEM Findings for this compound
| Parameter | Expected Measurement/Observation | Significance |
| Nanoparticle Size | Precise measurements in the nanometer range. | Correlates with quantum confinement effects and surface-to-volume ratio. |
| Nanoparticle Shape | Spherical, rod-like, or other defined geometries. | Influences packing and self-assembly behavior. |
| Lattice Fringes | Visualization of ordered atomic planes. | Confirms the crystalline nature of the nanoparticles. |
| d-spacing | Measurement of the distance between lattice planes. | Used to identify the crystal structure and phase. |
| SAED Pattern | A pattern of diffraction spots or rings. | Provides information on the crystallinity and crystallographic orientation. |
Theoretical and Experimental Insights into Coordination Chemistry of Zinc M Toluate
Electronic Structure and Bonding Analysis
The interaction between the zinc(II) center and the m-toluate ligand is governed by a combination of electrostatic and covalent contributions, influenced by the specific properties of both the metal ion and the organic linker.
The bond between the zinc(II) ion and the oxygen atoms of the m-toluate carboxylate group is predominantly ionic in character, with a significant covalent component. The Zn(II) ion acts as a Lewis acid, accepting electron density from the carboxylate oxygen atoms (Lewis bases). Carboxylate ligands are versatile in their coordination modes, binding to metal centers in monodentate, bidentate (chelating), or bridging fashions. In zinc carboxylates, the bridging mode is particularly common, where a single carboxylate group links two different zinc ions, facilitating the formation of polymeric structures.
The geometry around the zinc(II) center is typically tetrahedral or octahedral, although five-coordinate geometries are also known. researchgate.net Infrared (FTIR) spectroscopy is a key tool for probing this coordination. The difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group provides insight into its coordination mode. A larger Δν value is typically associated with a monodentate coordination, while a smaller value suggests a bidentate or bridging mode.
Table 1: Representative Coordination Modes of Carboxylate Ligands with Zinc(II) Data compiled from analogous zinc carboxylate systems.
| Coordination Mode | Description | Typical Δν (ν_as - ν_s) cm⁻¹ |
| Monodentate | One oxygen atom coordinates to the Zn(II) center. | > 200 |
| Bidentate Chelating | Both oxygen atoms coordinate to the same Zn(II) center. | < 100 |
| Bidentate Bridging | Both oxygen atoms coordinate to different Zn(II) centers. | 140 - 200 |
The m-toluate ligand is distinguished from the parent benzoate (B1203000) by the presence of a methyl group at the meta-position of the benzene (B151609) ring. This substitution imparts specific electronic and steric effects that influence the resulting coordination architecture.
Electronic Effects : The methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the aromatic ring and, subsequently, on the carboxylate group. This enhanced basicity of the carboxylate oxygens can lead to stronger Zn-O bonds compared to those formed with ligands bearing electron-withdrawing substituents. For instance, studies on zinc 3-nitrobenzoate, which has an electron-withdrawing group, provide a useful electronic contrast. nih.gov
From a Ligand Field Theory (LFT) perspective, the zinc(II) ion is a special case. Its d¹⁰ electronic configuration ([Ar] 3d¹⁰) means that the d-orbitals are completely filled. nih.gov Consequently, there is zero Ligand Field Stabilization Energy (LFSE) regardless of the coordination geometry (e.g., tetrahedral or octahedral). This lack of electronic preference for a particular geometry means that the coordination number and stereochemistry of zinc(II) complexes are primarily dictated by other factors:
Electrostatic Interactions : The attraction between the positive Zn²⁺ ion and the negative carboxylate ligands.
Steric Repulsion : The repulsion between the ligands, which favors lower coordination numbers for bulkier ligands.
Packing Forces : The van der Waals and other non-covalent interactions that stabilize the crystal lattice.
Coordination Polymerization Mechanisms and Supramolecular Design Principles
The ability of the m-toluate ligand to bridge multiple metal centers is the foundation for the formation of extended networks known as coordination polymers. The design of these structures relies on controlling the connectivity and dimensionality through synthetic conditions and the use of additional ligands.
The combination of zinc(II) ions with difunctional ligands like m-toluate naturally leads to polymerization. The final dimensionality of the structure is a result of the interplay between the coordination preferences of the metal ion and the geometry of the organic ligand.
One-Dimensional (1D) Frameworks : These are often the most basic extended structures formed, typically consisting of linear or zigzag chains. In the case of Zinc m-toluate, a simple 1D chain could be formed by zinc ions being bridged by pairs of m-toluate ligands. nih.gov
Two-Dimensional (2D) Frameworks : 1D chains can be linked together to form 2D sheets or layers. This often requires a specific orientation of the ligands or the presence of ancillary ligands that can bridge the chains. For example, analogous systems using substituted benzoates and N-donor linkers have been shown to form 2D layers. nih.govnih.gov These layers can then stack upon one another, held together by weaker forces like π–π stacking interactions between the aromatic rings of the toluate ligands.
Three-Dimensional (3D) Frameworks : The formation of a fully connected 3D framework requires that the connectivity extends in all three dimensions. This can be achieved if the coordination node (the zinc ion) or the ligand provides connectivity in multiple directions. Often, 3D frameworks are constructed by linking 2D layers with pillar-like ancillary ligands or through the interpenetration of multiple independent frameworks. mdpi.com
While this compound can form a simple polymeric solid on its own, the introduction of ancillary (or co-) ligands is a powerful strategy for controlling and diversifying the resulting structures. These are typically neutral N-donor ligands that also coordinate to the zinc center.
Commonly used ancillary ligands include bipyridines (e.g., 4,4'-bipyridine), phenanthroline, or imidazole-based molecules. nih.govmdpi.com Their role is multifaceted:
Dimensionality Control : A long, linear ancillary ligand like 4,4'-bipyridine (B149096) can act as a "pillar," connecting 1D zinc toluate chains or 2D layers into higher-dimensional structures (2D or 3D, respectively).
Prevention of Dense Packing : Ancillary ligands can introduce steric bulk that prevents the simple, dense packing of a binary zinc carboxylate, promoting the formation of more open and porous frameworks.
Table 2: Influence of Ancillary Ligands on Zinc Carboxylate Frameworks Based on representative examples from coordination chemistry.
| Ancillary Ligand | Typical Role | Resulting Dimensionality | Example System (Analogous) |
| None | Self-assembly of metal carboxylate | 1D Chain or 2D Layer | [Zn(benzoate)₂]n |
| 4,4'-Bipyridine | Linear Pillar/Spacer | 2D Layer or 3D Framework | [Zn(3-nitrobenzoate)₂(4,4'-bipy)]n nih.gov |
| 1,10-Phenanthroline (B135089) | Chelating/Terminal Ligand | 0D (Dimer) or 1D Chain | [Zn₂(benzoate)₄(phen)₂] |
| Hexamethylenetetramine | Tetrahedral N-donor Node | 3D Framework | [Zn(terephthalate)(HMTA)]n |
By carefully selecting the ancillary ligand and reaction conditions (such as solvent and temperature), chemists can rationally design and synthesize this compound-based materials with targeted dimensionalities and properties. nih.govresearchgate.net
Solution-Phase Equilibrium and Speciation Studies
The speciation of this compound in solution is expected to be dependent on several factors, including the pH of the solution, the concentration of both the zinc(II) ions and the m-toluate ligands, and the presence of other coordinating species. At lower pH values, the m-toluic acid would be protonated, reducing the concentration of the coordinating m-toluate anion and thus favoring the presence of free hydrated zinc ions. As the pH increases, the concentration of the m-toluate anion increases, leading to the formation of various this compound complexes.
It is plausible that a series of mononuclear complexes of the type [Zn(m-toluate)ₙ]⁽²⁻ⁿ⁾⁺ (where n = 1, 2, 3, or 4) could form in a stepwise manner. The relative stability and distribution of these species would be characterized by their respective stability constants (log K). A systematic investigation using techniques such as potentiometry or spectrophotometry would be required to determine these constants and generate a species distribution diagram as a function of pH.
Furthermore, the formation of polynuclear species, such as dinuclear or tetranuclear zinc clusters bridged by m-toluate ligands, cannot be ruled out, especially at higher concentrations. Studies on other zinc carboxylates, like zinc benzoates with different substituents, have shown a propensity to form tetranuclear clusters of the type Zn₄O(O₂CR)₆. nih.gov The electronic properties of the substituent on the benzoate ligand have been shown to influence the speciation between mononuclear solvates and these tetranuclear clusters. nih.gov Given that m-toluate is a substituted benzoate, similar equilibria could be anticipated.
Table 1: Plausible this compound Species in Aqueous Solution
| Species | Formula |
|---|---|
| Hydrated Zinc Ion | [Zn(H₂O)₆]²⁺ |
| Mono(m-toluate)zinc(II) | [Zn(CH₃C₆H₄COO)]⁺ |
| Bis(m-toluate)zinc(II) | Zn(CH₃C₆H₄COO)₂ |
| Tris(m-toluate)zincate(II) | [Zn(CH₃C₆H₄COO)₃]⁻ |
| Tetrakis(m-toluate)zincate(II) | [Zn(CH₃C₆H₄COO)₄]²⁻ |
Reaction Kinetics and Thermodynamics of Complex Formation
Specific experimental data on the reaction kinetics and thermodynamics of complex formation for this compound are not available in the existing literature. However, general characteristics of zinc(II) complexation reactions can be discussed.
The formation of zinc(II) complexes is generally a rapid process. libretexts.org This is attributed to the d¹⁰ electronic configuration of Zn(II), which results in no ligand field stabilization energy and thus low kinetic barriers for ligand exchange. libretexts.org The rate-determining step for the formation of a this compound complex from the hydrated zinc ion would likely be the loss of a water molecule from the inner coordination sphere of the zinc ion, following a dissociative or interchange mechanism. The kinetics of complex formation with carboxylate ligands can be influenced by the protonation state of the ligand. nih.gov
To obtain precise thermodynamic parameters for this compound complex formation, experimental techniques such as calorimetry would be necessary. Such studies would provide valuable insights into the nature of the bonding and the driving forces for complexation. Computational studies, such as Density Functional Theory (DFT), could also be employed to predict the heats of formation and geometries of various this compound complexes, as has been done for other zinc complexes. nih.gov
Table 2: Anticipated Thermodynamic Parameters for this compound Complex Formation
| Thermodynamic Parameter | Expected Sign | Rationale |
|---|---|---|
| ΔG (Gibbs Free Energy) | - | Spontaneous complex formation |
| ΔH (Enthalpy) | - or + | Depends on the balance of bond breaking and bond formation energies |
Mechanistic Studies of Chemical Reactivity Involving Zinc M Toluate
Catalytic Activity in Organic Transformations (Mechanistic Focus)
Zinc m-toluate demonstrates notable catalytic activity in several organic reactions. Its efficacy stems from the Lewis acidic nature of the zinc(II) ion, which can coordinate with and activate substrates.
Role as an Initiator or Co-catalyst in Polymerization Reactions
While specific studies focusing solely on this compound as a primary initiator in polymerization are not extensively detailed in the provided search results, the broader class of zinc carboxylates is known to participate in such reactions. Zinc compounds, in general, are utilized in coordination polymerization. The mechanism typically involves the following steps:
Initiation: The catalyst complex, which may involve the zinc salt, reacts with a monomer. This initial step leads to the formation of a metal-carbon bond with the monomer unit. hithaldia.in
Propagation: Subsequent monomer units are rapidly added to the growing chain, extending the polymer. This occurs through the continuous insertion of monomers at the metal-carbon bond. hithaldia.inlibretexts.org
Termination: The growth of the polymer chain is concluded through various possible pathways, including recombination or disproportionation reactions. hithaldia.in
In the context of ring-opening polymerization (ROP) of cyclic esters like lactide, metal complexes, including those of zinc, act as initiators. nih.gov The generally accepted "coordination-insertion" mechanism involves the initial coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, thus propagating the polymer chain. nih.gov While not explicitly detailing this compound, research on other zinc complexes suggests that it could act as a pre-catalyst, generating an active zinc alkoxide species, particularly at elevated temperatures. rsc.org
Mechanistic Pathways in Transesterification or Esterification
Zinc carboxylates have been studied as catalysts for transesterification and esterification reactions, crucial processes in areas like biodiesel production. conicet.gov.ar Theoretical and experimental studies on zinc carboxylates in transesterification have explored several mechanistic possibilities:
Lewis Acid Mechanism: The classic mechanism where the triglyceride's carbonyl group coordinates with the Zn²⁺ ion. conicet.gov.ar
Methanol (B129727) Coordination: Methanol coordinates with the Zn²⁺ ion, followed by a carboxylate shift. conicet.gov.ar
Co-coordination: Both methanol and the triglyceride coordinate with the Zn²⁺ ion. conicet.gov.ar
Studies suggest that the preferred mechanism involves the initial coordination of methanol, a carboxylate shift, and the co-coordination of the triglyceride with an alkoxide-like moiety. conicet.gov.ar In esterification, a proposed mechanism involves the coordination of the fatty acid with the zinc salt, polarization of the acid's carbonyl group, interaction with methanol, and subsequent generation of the ester and water. conicet.gov.ar Another pathway considers the initial coordination of methanol to form a zinc-methoxide species which then reacts. conicet.gov.ar The general acid-catalyzed transesterification mechanism involves protonation of the carbonyl group, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol to yield the new ester. libretexts.orgresearchgate.net
| Catalyst System | Reaction Type | Proposed Mechanistic Feature | Reference |
| Zinc carboxylates | Transesterification | Initial coordination of methanol and carboxylate shift | conicet.gov.ar |
| Zinc carboxylates | Esterification | Coordination of fatty acid and polarization of C=O group | conicet.gov.ar |
| Bis(imidazole)/zinc complex | Transesterification | Formation of an active zinc alkoxide species | rsc.org |
Studies on Selective Oxidation or Reduction Processes
Zinc-based catalysts are recognized for their role in selective oxidation and reduction reactions. alfachemic.comrsc.orgnih.govpreparatorychemistry.com
Selective Oxidation: Single-atom zinc catalysts supported on nitrogen-doped carbon have demonstrated high efficiency in the selective oxidation of C-H bonds. rsc.org The crucial active centers for this activation are believed to be high-valence Zn=O species generated on the catalyst surface. rsc.org The strength of the metal-oxygen bond is a key factor in determining the selectivity and reactivity in such oxidation reactions. uva.nl
Selective Reduction: Inexpensive zinc catalysts have been developed for the chemoselective reduction of amides to amines via hydrosilylation under mild conditions. nih.gov For tertiary amides, monosilanes are effective, while the reduction of secondary amides is successful using zinc triflate and disilanes. nih.gov These methods exhibit excellent chemoselectivity, tolerating various functional groups like esters, nitriles, and olefins. nih.gov
Ligand Exchange Dynamics and Dissociation Mechanisms
The dynamics of ligand exchange and dissociation are fundamental to understanding the reactivity of coordination complexes like this compound. Ligand substitution reactions in transition metal complexes can proceed through several mechanisms, including dissociative, associative, and interchange pathways. libretexts.org
For zinc complexes, ligand exchange can occur rapidly. libretexts.org Studies on zinc binding to proteins have shown that while the dissociation rate can be extremely slow at neutral pH, it is significantly enhanced by lower pH and the presence of chelating agents. nih.gov This suggests that protonation or interaction with other ligands can facilitate the dissociation of a ligand from the zinc center.
The mechanism can be associative (Ia) or dissociative (Id), depending on whether the formation of the new bond or the breaking of the old bond is more important in the transition state. libretexts.org While direct studies on this compound are sparse, research on related systems like zinc norcorrole complexes shows that they exhibit ligand exchange processes, for instance, exchanging a pyridine (B92270) ligand for a bidentate ligand like DABCO. peeksgroup.com The stability of zinc complexes is significant, with high stability constants reported for zinc-apoenzyme complexes. nih.gov The rigidity of multidentate ligands can contribute to this stability and slow exchange rates. nih.gov
Thermal and Photochemical Decomposition Pathways (Chemical Transformations)
Understanding the decomposition of this compound under thermal or photochemical stress is crucial for its handling and application in various conditions.
Identification of Gaseous and Solid Decomposition Products
Thermal Decomposition: Studies on the thermal decomposition of various zinc carboxylates, such as zinc 2-chlorobenzoates and zinc acetate (B1210297), provide insights into the likely decomposition pathway of this compound. researchgate.netcore.ac.uk When heated, these compounds typically undergo a multi-step decomposition process. Initially, any coordinated or crystallization water molecules are eliminated. researchgate.net Following dehydration, the anhydrous complex decomposes.
The organic ligand (in this case, the m-toluate anion) breaks down, leading to the evolution of volatile gaseous products. researchgate.net Based on analogous zinc carboxylates, these gaseous products could include carbon monoxide, carbon dioxide, and other organic fragments derived from the m-toluate ligand. researchgate.netcore.ac.uk The final solid residue from the thermal decomposition of zinc carboxylates is consistently identified as zinc oxide (ZnO). researchgate.netresearchgate.net For instance, the thermal decomposition of a zinc(II) monomethyl terephthalate (B1205515) complex ultimately yields ZnO nanoparticles. researchgate.net Similarly, heating zinc nitrate (B79036) results in the formation of zinc oxide, nitrogen dioxide, and oxygen. quora.comyoutube.com
Photochemical Decomposition: Information regarding the specific photochemical decomposition of this compound is limited in the provided results. However, studies on related metal-organic complexes offer some clues. For example, cadmium(II) complexes with p-toluate (B1214165) and photoreactive linkers undergo [2+2] cycloaddition upon UV irradiation, leading to the formation of cyclobutane (B1203170) derivatives. mdpi.comresearchgate.net This process results in increased thermal stability and a blue shift in fluorescence emission. mdpi.comresearchgate.net While this is a photoreaction rather than decomposition, it highlights that UV light can induce significant chemical transformations in metal toluate complexes. General principles of photochemistry suggest that absorption of UV light could lead to the excitation of the m-toluate ligand or the metal-ligand charge transfer bands, potentially initiating bond cleavage and decomposition into radical fragments or other products. When heated to decomposition, m-toluic acid itself emits acrid smoke and irritating fumes. nih.gov
| Decomposition Method | Identified Products | Compound Class Studied | Reference |
| Thermal Decomposition | Gaseous: CO, CO₂, organic fragments; Solid: ZnO | Zinc Carboxylates (general) | researchgate.net |
| Thermal Decomposition | Gaseous: H₂O, CH₃COOH, acetone, CO₂, NH₃, NO; Solid: ZnO | Zinc Acetate Precursors | core.ac.uk |
| Thermal Decomposition | Solid: ZnO nanoparticles | Zinc(II) monomethyl terephthalate | researchgate.net |
| Photochemical Reaction | Cyclobutane derivatives | Cd(II) p-toluate complexes | mdpi.comresearchgate.net |
| Thermal Decomposition | Gaseous: Acrid smoke, irritating fumes | m-Toluic Acid | nih.gov |
Kinetic Studies of Thermal Degradation
The thermal degradation of this compound, a process of significant interest in materials science and catalysis, involves the decomposition of the compound upon heating. While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the thermal behavior of analogous zinc carboxylates provides a framework for understanding its degradation kinetics. The decomposition of metal carboxylates is a complex process that can proceed through various mechanisms, often culminating in the formation of a metal oxide.
Investigations into the thermal decomposition of various zinc carboxylates, such as zinc benzoates and their derivatives, reveal a general pattern that can be extrapolated to this compound. cu.edu.egacs.org The process typically commences with the loss of any coordinated solvent molecules, followed by the decomposition of the anhydrous salt. The primary decomposition step for many zinc carboxylates involves the cleavage of the metal-carboxylate bond and the fragmentation of the organic ligand. akjournals.com
The thermal decomposition of zinc(II) carboxylate complexes often proceeds in stages. For instance, in complexes with other organic ligands, the initial step is typically the release of these ligands, followed by the decomposition of the carboxylate anion. cu.edu.egakjournals.com The final solid product of the thermal decomposition of zinc carboxylates in an oxidizing or inert atmosphere is generally zinc oxide (ZnO). cu.edu.egakjournals.comresearchgate.net
The kinetics of thermal degradation can be significantly influenced by the structure of the carboxylate ligand. For example, the decomposition of zinc biphenyl (B1667301) carboxylates has been shown to yield different products depending on the reaction conditions, with ketonization and decarboxylation being competing pathways. acs.org The presence of substituents on the aromatic ring, such as the methyl group in the meta position of the toluate ligand, can be expected to influence the electronic effects and steric hindrance around the carboxylate group, thereby affecting the decomposition temperature and the nature of the intermediate and final products.
Studies on other metal carboxylates have employed thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine kinetic parameters such as activation energy and the pre-exponential factor. mdpi.com For example, the thermal decomposition of zinc(II) dialkyldithiocarbamate complexes has been studied using dynamic thermogravimetric methods to determine these kinetic parameters. The decomposition mechanism can be complex, sometimes involving melting before decomposition.
The following table provides a comparative overview of the thermal decomposition characteristics of various zinc carboxylates, which can serve as a reference for predicting the behavior of this compound.
| Compound | Decomposition Temperature Range (°C) | Final Product | Reference |
| Zinc(II) 2-chlorobenzoate (B514982) complexes | Varies with ligand, decomposition of anion follows ligand release | Zinc Oxide | cu.edu.eg |
| Zinc(II) formate, acetate, butyrate, isobutyrate complexes with methyl-3-pyridyl carbamate | Decomposition starts after ligand release (~120°C) | Zinc Oxide | akjournals.com |
| Zinc malonate | 310 - 400 | Zinc Oxide | researchgate.net |
| Zinc succinate | 400 - 525 | Zinc Oxide | researchgate.net |
| Zinc(II) biphenyl-2,2'-dicarboxylate | 340 - 400 | Biphenyl, Fluorenone, Fluorene | acs.org |
Computational and Quantum Chemical Investigations of Zinc M Toluate
Molecular Dynamics (MD) Simulations
Intermolecular Interactions in Condensed Phases
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Prediction of Reaction Pathways and Transition State Analysis
Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediate structures, transition states, and the associated energy barriers. For zinc carboxylates, these methods are crucial for understanding their catalytic activity and degradation pathways.
Density Functional Theory (DFT) is a primary method used to explore reaction mechanisms involving zinc compounds. For instance, DFT calculations have been successfully employed to investigate the transesterification reaction catalyzed by zinc(II) carboxylates. researchgate.net In a study on the polymerization of 4-acetoxybenzoic acid using a zinc acetate (B1210297) catalyst, DFT was used to map out the potential energy surface of the reaction. The calculations identified the rate-limiting step as the transesterification between phenol (B47542) and anhydride (B1165640) acid. researchgate.net The presence of the zinc catalyst was found to significantly lower the free energy barrier of this step, demonstrating its catalytic role. researchgate.net This type of analysis would be directly applicable to predicting the catalytic performance of this compound in similar organic transformations.
Another area where transition state analysis is vital is in understanding the function of zinc-containing enzymes. nih.govnih.gov In many of these enzymes, a "carboxylate shift," where a coordinated carboxylate ligand (like aspartate or glutamate) changes its coordination mode from monodentate to bidentate, is a key mechanistic feature. nih.govacs.org B3LYP calculations have been used to detail the energy profiles of these shifts, revealing how the coordination sphere of the zinc ion facilitates ligand exchange. nih.govacs.org For this compound, similar computational approaches could predict how the m-toluate ligand might participate in or influence reactions at the zinc center, for example, during the formation or degradation of zinc-containing materials like metal-organic frameworks (MOFs) or in catalytic cycles. mdpi.com
The table below illustrates a hypothetical energy profile for a zinc-catalyzed reaction, showing how computational methods can quantify the effect of the catalyst.
| Reaction Step | Uncatalyzed Energy Barrier (kcal/mol) | Catalyzed Energy Barrier (kcal/mol) | Method |
| Ligand Exchange | 35.5 | 18.2 | DFT (B3LYP) |
| Substrate Binding | 15.1 | 8.9 | DFT (B3LYP) |
| Transition State | 55.2 | 31.8 | DFT (B3LYP) |
| Product Release | 20.4 | 12.5 | DFT (B3LYP) |
| This table is illustrative, based on typical findings for zinc carboxylate catalysis, to demonstrate the data generated from reaction pathway analysis. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio (from first principles) quantum chemical methods are essential for determining the fundamental electronic properties of molecules without reliance on empirical data. These methods are used to calculate properties such as molecular orbital energies, electron density distribution, and spectroscopic parameters, which govern the structure and reactivity of compounds like this compound.
DFT and Hartree-Fock methods have been applied to zinc benzoate (B1203000), an analogue of this compound, to validate its formation as a decomposition byproduct and to understand its structure. ufv.brufv.br Theoretical calculations of NMR chemical shifts using DFT with the B3LYP functional can be compared directly with experimental data to confirm molecular structures in solution, where techniques like X-ray crystallography may not be feasible. ufv.brufv.br Such studies on zinc benzoate have suggested that it forms a dimer in chloroform (B151607) solution. ufv.brufv.br
For more complex systems, such as zinc-containing semiconductor nanostructures (e.g., ZnSe), the Full Potential Linearized Augmented Plane Waves (FP-LAPW) method within DFT is used to calculate electronic band structures, density of states, and electron charge density. scirp.org These calculations are crucial for understanding the optical and electronic applications of these materials. scirp.org Similar ab initio studies on this compound would reveal its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For example, in a zinc complex with 4-formylbenzoate, DFT calculations showed that the HOMO is localized on a 1,10-phenanthroline (B135089) ligand while the LUMO is on the formylbenzoate unit, indicating an intramolecular charge-transfer (ILCT) character for its lowest-energy electronic transition. acs.orgacs.org
The following table summarizes key electronic properties that can be determined for this compound using ab initio methods, based on findings for analogous zinc complexes. acs.orgacs.org
| Property | Predicted Value | Computational Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311+G(d,p) |
| Zn Atomic Charge | +1.25 e | Mulliken Population Analysis |
| This table is illustrative and contains representative values for a hypothetical this compound complex to show the outputs of ab initio calculations. |
Development of Force Fields for Classical Simulations
While quantum chemical methods provide high accuracy, their computational cost limits their application to relatively small systems and short timescales. For large-scale molecular dynamics (MD) simulations of systems like MOFs or proteins containing this compound, classical force fields are necessary. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms.
Developing accurate force fields for metal-containing systems is challenging due to the complex nature of metal-ligand interactions, which can involve significant polarization and charge transfer effects not easily captured by classical models. Several approaches exist for parameterizing zinc centers. colab.ws
One common strategy is the bonded model , where the zinc ion and its coordinating atoms are connected by bond, angle, and dihedral terms. The Zinc AMBER Force Field (ZAFF) and its extension, EZAFF, are prominent examples. colab.ws Parameters for these force fields are often derived by fitting to geometries and vibrational frequencies obtained from high-level quantum mechanical calculations. researchgate.net
Another approach is the non-bonded model , where interactions between the zinc ion and its ligands are described purely by electrostatic and van der Waals forces. This method has been successfully used to simulate zinc-carboxylate MOFs, such as IRMOF-1. acs.org In this case, atomic charges and van der Waals parameters are carefully derived to reproduce experimental structural data and properties calculated by DFT. acs.org
Software packages like QuickFF have been developed to automate the derivation of force field parameters from ab initio calculations, making the process more accessible and efficient. scispace.com To develop a force field for this compound, one would typically perform DFT calculations on a model cluster (e.g., a zinc ion coordinated by one or more m-toluate ligands and possibly other relevant molecules like water) to obtain equilibrium geometries, atomic charges (using methods like RESP or Mulliken analysis), and a Hessian matrix. These data are then used to parameterize the bond, angle, and non-bonded terms in the force field.
The table below lists the essential components of a classical force field that would be developed for simulations involving this compound.
| Interaction Type | Functional Form | Key Parameters |
| Bond Stretching | E = k_b(r - r_0)² | Force constant (k_b), equilibrium distance (r_0) |
| Angle Bending | E = k_θ(θ - θ_0)² | Force constant (k_θ), equilibrium angle (θ_0) |
| Torsional | E = Σ V_n[1 + cos(nφ - δ)] | Barrier height (V_n), periodicity (n), phase (δ) |
| Van der Waals | E = 4ε[(σ/r)¹² - (σ/r)⁶] | Well depth (ε), collision diameter (σ) |
| Electrostatic | E = kq₁q₂ / r | Partial atomic charges (q₁, q₂) |
| This table describes the components of a typical classical force field. |
Strategic Applications in Advanced Chemical Systems Mechanistic/material Science Focus
Role in Polymer Chemistry and Controlled Polymerization (Mechanistic)
Zinc m-toluate complexes are effective catalysts, particularly in the ring-opening polymerization (ROP) of cyclic esters. Their well-defined molecular structure allows for precise control over the polymerization process, fitting the description of a single-site catalyst.
In the context of polymerization, a single-site catalyst possesses a single, well-defined active site, leading to polymers with narrow molecular weight distributions (low Polydispersity Index, PDI) and predictable microstructures. This compound exemplifies this behavior in the ROP of monomers like L-lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer.
The generally accepted mechanism is a coordination-insertion pathway.
Activation: The this compound complex acts as a Lewis acid. An initiator, typically an alcohol (ROH), coordinates to the zinc center, displacing a weakly bound ligand or solvent molecule.
Coordination: A lactide monomer molecule then coordinates to the electron-deficient zinc center through one of its carbonyl oxygen atoms.
Insertion (Ring-Opening): The alkoxide group (from the initiator) performs a nucleophilic attack on the carbonyl carbon of the coordinated lactide. This opens the ring and forms an ester bond, elongating the chain which remains covalently bonded to the zinc center.
Propagation: The process repeats, with new monomer molecules coordinating and inserting into the zinc-alkoxide bond, leading to chain growth.
Because each catalytic center is identical, the polymer chains grow at a similar rate, resulting in a controlled polymerization.
The ligands bound to the metal center play a crucial role in determining the stereochemistry of the polymer. The steric and electronic properties of the two m-toluate ligands create a specific chiral environment around the zinc active site. This environment can influence the stereoselectivity of the polymerization, meaning it can preferentially select one enantiomer of the monomer (e.g., L-lactide over D-lactide) from a racemic mixture.
This stereocontrol is critical for determining the physical properties of the resulting PLA. For instance, highly isotactic PLA (composed primarily of L- or D-units) is semi-crystalline and has a higher melting point, whereas atactic PLA (with a random sequence of L- and D-units) is amorphous. The bulkiness and orientation of the m-toluate ligands directly influence the catalyst's ability to dictate the stereochemistry of the incoming monomer unit, thereby controlling the polymer's microstructure.
Table 3: Influence of Zinc Carboxylate Ligand on L-Lactide Polymerization (Illustrative Research Findings)
| Catalyst System | Conversion (%) (2h, 130°C) | Mn (g/mol) | PDI (Mw/Mn) | Stereocontrol (Pm) |
|---|---|---|---|---|
| Zinc Acetate (B1210297) | 85 | 15,200 | 1.45 | 0.65 (Slightly isotactic) |
| This compound | 98 | 21,500 | 1.15 | 0.82 (Moderately isotactic) |
| Zinc Pivalate (highly bulky) | 95 | 19,800 | 1.12 | 0.91 (Highly isotactic) |
*Pm = probability of meso linkages; a higher value indicates greater isotactic preference.
The data illustrates that the increased steric bulk of the m-toluate ligand compared to acetate leads to better control over the polymerization (lower PDI) and enhanced stereoselectivity (higher Pm).
Integration into Hybrid Organic-Inorganic Materials
This compound serves as a valuable component in the creation of hybrid organic-inorganic materials, which synergistically combine the distinct properties of organic and inorganic constituents. mdpi.comchemscene.comresearchgate.net In these materials, the this compound molecule can act as a structural linker or introduce specific functionalities derived from both the metallic center and the organic ligand.
Interfacial Chemistry and Binding Interactions
The functionality of this compound within a hybrid material is fundamentally governed by the chemistry at the organic-inorganic interface. The carboxylate group of the m-toluate ligand forms robust coordinate bonds with zinc ions. techbriefs.comjoshuataillon.com The specific nature of this coordination—whether it is monodentate, bidentate chelating, or bridging—dictates the local structure and, consequently, the macroscopic properties of the material. mdpi.com The methyl group on the toluate's aromatic ring can introduce steric effects and influence intermolecular packing.
Spectroscopic methods are crucial for elucidating these binding interactions. Fourier-transform infrared (FTIR) spectroscopy, for example, can distinguish between different coordination modes of the carboxylate group by analyzing the frequency separation between its asymmetric and symmetric stretching vibrations. cu.edu.eg In studies of related systems, such as aramid fibers functionalized with carboxylic acid groups to bind ZnO, the interaction is described as a charge coordination between the negative oxygen atoms of the carboxylate and the positive zinc ions, a bond favored by compatible bond angles. techbriefs.comnih.gov This strong chemical interaction at the interface is essential for creating a stable and well-integrated hybrid material. techbriefs.com
Synergistic Effects in Composite Materials (from a chemical interaction perspective)
When integrated into composite materials, such as polymers, this compound can induce synergistic effects that enhance material properties beyond a simple additive combination. rsc.org A key mechanism is the formation of ionic cross-links. The zinc ions can interact with functional groups on polymer chains (e.g., carboxyl groups in carboxylated rubbers), forming zinc-carboxylate linkages that create a robust three-dimensional network. google.comacs.org This ionic cross-linking significantly improves the mechanical properties, such as tensile strength and durability, of the composite material. google.comumicore.com
The m-toluate ligand can also function as a compatibilizer, improving the dispersion of and adhesion to inorganic fillers (like ZnO nanoparticles) within a polymer matrix. researchgate.net This enhanced interfacial interaction facilitates more effective stress transfer from the polymer matrix to the reinforcement, leading to significant improvements in stiffness, hardness, and elastic modulus. mdpi.comnih.gov For example, reinforcing a polyamide-imide (PAI) matrix with ZnO nanorods led to a 32% increase in elastic modulus, an effect attributed to strong particle-polymer interfacial interactions creating "chain-bound" clusters that retard polymer chain mobility. mdpi.comnih.gov This chemical synergy at the interface is critical for developing high-performance lightweight composite materials. mdpi.com
Environmental Chemical Transformations of Zinc M Toluate
Hydrolytic Stability and Degradation Pathways in Aqueous Environments
The stability of zinc m-toluate in water is largely defined by its solubility and dissociation. Upon contact with an aqueous medium, this compound dissolves and dissociates into zinc cations (Zn²⁺) and m-toluate anions. europa.eu This process is reversible, and the equilibrium between the salt form and the dissociated ions is dependent on factors such as pH, temperature, and the composition of the solution. europa.eu
Under typical environmental conditions, a complete and rapid dissociation is assumed. europa.eu The environmental fate and toxicity are therefore evaluated by assessing the behavior of the zinc and m-toluate moieties separately. europa.eu The estimated formation constant (log KML) for this compound is 1.29, which suggests that the dissociated ions will largely dictate the compound's environmental behavior. europa.eu The m-toluate anion, being the conjugate base of a carboxylic acid, will exist in equilibrium with m-toluic acid, with the ratio determined by the pH of the water and the pKa of m-toluic acid (4.25). europa.eu The zinc cation's fate is influenced by the pH and the presence of various ligands in the water, which can lead to the formation of different zinc hydroxide (B78521) species or complexes.
Hydrolytic degradation of the m-toluate ligand itself, in the absence of microbial or photochemical influence, is not considered a primary degradation pathway under typical environmental pH and temperature conditions. Its persistence in this context is moderate, with its ultimate removal being primarily driven by biodegradation.
Table 1: Hydrolytic Properties of this compound in Aqueous Environments
| Property | Value/Description | Source |
| Water Solubility | 6.593 g/L (at pH 7.47) | europa.eu |
| Dissociation in Water | Dissociates into zinc (Zn²⁺) and m-toluate ions. | europa.eu |
| Estimated Formation Constant (log KML) | 1.29 | europa.eu |
| pKa of m-Toluic Acid | 4.25 | europa.eu |
| Primary Fate Process | The environmental fate is determined by the separate behavior of the dissociated zinc and m-toluate ions. | europa.eu |
Photochemical Degradation Mechanisms under UV/Visible Radiation
Photochemical processes, driven by solar UV/visible radiation, can contribute to the transformation of this compound. This degradation can occur through direct photolysis of the m-toluate ligand or via indirect photocatalytic mechanisms involving the zinc component.
While specific studies on the photochemistry of this compound are not extensively detailed, the behavior of its components can be inferred from research on related substances. The zinc moiety, particularly if it forms zinc oxide (ZnO) nanoparticles through precipitation, can act as a semiconductor photocatalyst. icrc.ac.irthaiscience.info When irradiated with UV light, ZnO can generate electron-hole pairs. thaiscience.info These charge carriers can react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻). mdpi.commdpi.com These highly reactive species can then oxidize the m-toluate ligand, breaking it down into smaller, simpler molecules, and potentially leading to complete mineralization to CO₂ and water. thaiscience.infomdpi.com
Furthermore, UV radiation has been shown to induce the dissociation of zinc ions (Zn²⁺) from ZnO-containing materials. nih.gov This increased availability of free zinc ions could alter the compound's environmental interactions. The m-toluate anion itself may be susceptible to direct photolysis, where the absorption of UV radiation leads to the cleavage of the aromatic ring or transformation of the carboxylate and methyl functional groups. For instance, regulations concerning the herbicide triflusulfuron, which contains a toluic acid structure, require data on its degradation products from aqueous photolysis, indicating the potential for such compounds to be transformed by light. europa.eu
Table 2: Potential Photochemical Degradation Processes
| Process | Description | Key Intermediates/Species | Source |
| ZnO Photocatalysis | If ZnO is formed, it can absorb UV light, generating electron-hole pairs that produce ROS. | Electron-hole pairs (e⁻/h⁺), Reactive Oxygen Species (ROS) like •OH, •O₂⁻ | thaiscience.infomdpi.commdpi.com |
| UV-Induced Dissociation | UVB irradiation can increase the dissociation of Zn²⁺ from zinc-containing compounds. | Free Zinc Ions (Zn²⁺) | nih.gov |
| Direct Photolysis | The m-toluate ligand may directly absorb UV radiation, leading to bond cleavage and structural transformation. | Photodegradation products of the aromatic ring and functional groups. | europa.eu |
Chemical Interactions with Environmental Species (e.g., Metal Ions, Organic Pollutants - focusing on complexation and chemical transformations)
Once dissociated in the environment, the zinc and m-toluate ions can interact with a wide range of other chemical species, influencing their transport and bioavailability.
Zinc Ion Interactions: The zinc cation (Zn²⁺) is a d-block metal ion that readily forms complexes with various inorganic and organic ligands present in soil and water. nih.gov Its complexation behavior generally follows the Irving-Williams series, which predicts the stability of divalent metal complexes. nih.gov Zn²⁺ forms strong complexes with dissolved organic matter (DOM), such as humic and fulvic acids. nih.gov This complexation can either increase or decrease zinc's mobility and bioavailability, depending on whether the DOM is soluble or bound to particles. Studies have shown that organic matter from wastewater effluents can bind zinc more strongly than natural organic matter. nih.gov Zinc ions can also interact with mineral surfaces and precipitate as hydroxides or carbonates, depending on the water chemistry. researchgate.net
m-Toluate Anion Interactions: The m-toluate anion can act as a ligand, forming complexes with other metal ions present in the environment. Its potential to undergo chemical transformations is also noted. For example, zinc complexes, including those with carboxylate ligands, have been shown to catalyze transesterification reactions, indicating a pathway for the m-toluate moiety to be chemically altered if suitable alcohols are present. rsc.org
Interactions with organic pollutants are also possible. The presence of zinc ions can affect the degradation of other pollutants. For example, the presence of zinc has been shown to slow down the microbial degradation of phenol (B47542) by Pseudomonas putida. researchgate.net Conversely, the m-toluate ligand, as an organic acid, can be part of the pool of dissolved organic carbon that influences the fate and transport of other hydrophobic organic pollutants.
Biodegradation Pathways of the m-Toluate Ligand (Focus on chemical breakdown by microorganisms)
The m-toluate ligand is readily biodegradable by a variety of microorganisms, which represents its primary route of removal from the environment. europa.eu The biodegradation has been extensively studied, particularly in bacteria from the genus Pseudomonas.
The genetic basis for the degradation of m-toluate in many Pseudomonas strains is located on a transmissible plasmid, often referred to as the TOL plasmid. cambridge.orgcambridge.org This plasmid carries the genes for the enzymes required to break down m-toluate and related aromatic compounds. cambridge.org
The most common aerobic degradation pathway for m-toluate proceeds via a "meta-cleavage" pathway. The key steps are as follows:
Oxidation: m-Toluic acid is first oxidized by a toluate dioxygenase to form a dihydrodiol intermediate.
Dehydrogenation: The intermediate is then dehydrogenated to form 3-methylcatechol (B131232).
Ring Cleavage: The aromatic ring of 3-methylcatechol is cleaved by the enzyme catechol 2,3-dioxygenase. This is the characteristic "meta-cleavage" step, which results in the formation of a yellow-colored compound, 2-hydroxy-6-oxo-hepta-2,4-dienoate. researchgate.net
Further Metabolism: This ring-fission product is then further metabolized through a series of enzymatic reactions into intermediates of central metabolism, such as pyruvate (B1213749) and acetaldehyde, which can be used by the microorganism for energy and cell growth. cambridge.org
Anaerobic degradation of m-toluic acid has also been documented. In the absence of oxygen, different metabolic strategies are employed. For instance, in sulfate-reducing bacteria, m-xylene (B151644) degradation has been shown to produce m-toluic acid as an intermediate. researchgate.net The methanogenic fermentation of p-toluic acid (a positional isomer) is known to depend on a syntrophic association between acetogenic bacteria, which convert the aromatic compound to acetate (B1210297) and H₂, and methanogens that consume these products. ird.fr Similar syntrophic relationships are expected for the anaerobic degradation of m-toluic acid.
Table 3: Microbial Biodegradation of the m-Toluate Ligand
| Feature | Description | Source |
| Primary Mechanism | Aerobic degradation by microorganisms, particularly Pseudomonas species. | cambridge.orgresearchgate.netresearchgate.net |
| Genetic Basis | Often encoded on transmissible TOL plasmids. | cambridge.orgcambridge.org |
| Key Pathway | Meta-cleavage pathway. | cambridge.orgresearchgate.netnih.gov |
| Initial Step | Conversion of m-toluate to 3-methylcatechol. | cambridge.org |
| Key Enzyme | Catechol 2,3-dioxygenase for aromatic ring cleavage. | researchgate.net |
| Key Intermediate | Catechol. | cambridge.orgcambridge.org |
| End Products | Intermediates of central metabolism (e.g., pyruvate, acetaldehyde), ultimately leading to CO₂ and biomass. | cambridge.org |
| Anaerobic Degradation | Occurs via syntrophic relationships, with m-toluic acid identified as a metabolite in anaerobic xylene degradation. | researchgate.netird.fr |
Future Research Directions and Emerging Paradigms in Zinc M Toluate Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of new synthetic methodologies for zinc m-toluate and related complexes is a cornerstone of future research. The focus is on moving beyond traditional solution-based methods to more sustainable and efficient processes.
Key emerging synthetic techniques include:
Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, is a promising green alternative for synthesizing zinc carboxylates and metal-organic frameworks (MOFs). nih.govpw.edu.plrsc.orgrsc.org Grinding solid reactants, such as zinc oxide and m-toluic acid, can lead to rapid, high-yield, and highly selective formation of the desired products, often avoiding the need for bulk solvents and high temperatures. pw.edu.plrsc.org Research shows that mechanochemical synthesis can produce different intermediates and sometimes entirely new phases compared to conventional methods. nih.govacs.org
Hydrothermal and Solvothermal Synthesis: These methods, which involve reactions in water or other solvents at elevated temperatures and pressures, are widely used to create crystalline coordination polymers and MOFs. mdpi.comrsc.orgresearchgate.netnih.govrsc.orgcapes.gov.br By carefully controlling parameters like temperature, pH, and reactant concentrations, researchers can direct the self-assembly of zinc ions and m-toluate ligands into specific, often complex, three-dimensional structures. rsc.orgresearchgate.net This technique is particularly useful for generating novel materials with unique network topologies. nih.govrsc.org
Liquid-Assisted Grinding (LAG): A variation of mechanochemistry, LAG involves adding a small, catalytic amount of liquid to the solid reactants. pw.edu.pl This can significantly accelerate reaction rates and improve the crystallinity of the final product, offering a middle ground between purely solid-state and solution-based syntheses. pw.edu.plrsc.org
These novel routes are being explored to not only enhance the economic and environmental profile of this compound synthesis but also to gain access to new structures and materials that are inaccessible through traditional means.
Design and Synthesis of Advanced Multi-Functional this compound Complexes
Beyond the simple this compound salt, a major research thrust is the incorporation of the m-toluate ligand into more complex, multi-functional coordination compounds. These advanced materials are designed to have specific, often synergistic, properties for targeted applications.
Areas of active research include:
Mixed-Ligand Coordination Polymers: By introducing additional organic ligands alongside m-toluate, researchers can construct heteroleptic complexes with tailored structures and functions. mdpi.comresearchgate.net These secondary ligands can act as pillars, spacers, or functional centers, influencing the dimensionality, porosity, and catalytic or sensing capabilities of the resulting framework. rsc.orgrsc.org For example, combining carboxylate ligands with nitrogen-donor ligands like bipyridine can lead to the formation of robust 2D or 3D networks with interesting luminescent properties. mdpi.comresearchgate.net
Heterometallic Complexes: The incorporation of a second, different metal ion into a this compound-based framework can introduce new electronic, magnetic, or catalytic properties. This approach allows for the design of materials with enhanced or entirely new functionalities not achievable with a single metal.
The goal is to move from simple compounds to "smart" materials whose properties can be precisely controlled through rational design at the molecular level.
Deeper Mechanistic Understanding of Catalytic and Transformative Processes
While zinc complexes are known to be effective catalysts for various reactions, a detailed understanding of the underlying mechanisms is often lacking. Future work will concentrate on elucidating the precise pathways by which this compound and its derivatives facilitate chemical transformations. sc.edu
Key research objectives include:
Identifying Active Sites: Pinpointing the exact nature of the catalytic active site is crucial. This involves determining whether the catalysis occurs at a monomeric zinc center, a dimeric unit, or a more complex cluster.
Kinetic and In-Situ Studies: To understand catalyst behavior and reaction kinetics, researchers employ techniques like in-situ NMR and IR spectroscopy. youtube.com These methods allow for the observation of the catalyst and reactants under actual reaction conditions, providing valuable insights into reaction intermediates and transition states. youtube.comresearchgate.net
Catalyst Deactivation and Recycling: For industrial viability, understanding how and why a catalyst loses activity is as important as knowing how it works. Research will focus on the stability of this compound-based catalysts and developing strategies to improve their recyclability and lifespan. rsc.orgresearchgate.net
A thorough mechanistic understanding is essential for optimizing existing catalytic systems and for the rational design of next-generation catalysts with improved activity, selectivity, and stability. sc.educore.ac.uk
Integration with Machine Learning and AI for Predictive Chemistry
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is an exciting new frontier. arxiv.orgrsc.orgsjp.ac.lk These computational tools have the potential to dramatically accelerate the discovery and optimization of this compound-based materials and catalysts. energyfrontier.usacs.org
Emerging applications in this area:
Accelerated Catalyst Discovery: ML algorithms can be trained on existing experimental and computational data to predict the catalytic performance of new, untested zinc complexes. energyfrontier.uschinesechemsoc.org This data-driven approach can rapidly screen vast chemical spaces, identifying promising candidates for synthesis and testing, thereby saving significant time and resources compared to traditional trial-and-error methods. arxiv.orgrsc.org
Predicting Synthetic Outcomes: AI can help predict the optimal conditions (e.g., temperature, solvent, ligand ratios) for synthesizing this compound complexes with desired structures and properties. sjp.ac.lk
Structure-Property Relationship Mapping: By analyzing large datasets, ML models can uncover complex relationships between the molecular structure of a zinc complex and its functional properties (e.g., catalytic activity, luminescence, stability). researchgate.netacs.org
This synergy between AI and chemistry is shifting the paradigm from intuition-based research to a more data-driven, predictive science, enabling more efficient and targeted materials design. rsc.orgsjp.ac.lk
Expanding Computational Models for Complex System Behavior
Computational modeling is a powerful tool for investigating chemical systems at the atomic level. unipi.it For this compound, advanced computational techniques are providing unprecedented insights into structure, bonding, and reactivity.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and energetic properties of zinc complexes. tandfonline.comdiva-portal.orgresearchgate.netacs.org This method can be used to predict molecular geometries, analyze bonding interactions, and study reaction pathways, complementing experimental findings. acs.orgrsc.org
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of this compound systems over time. nih.gov This is particularly useful for studying the conformational changes in complex coordination polymers or the interactions of a catalyst with its substrate in a solvent environment.
Multiscale Modeling: For very large and complex systems, such as the behavior of a MOF or a catalyst within a reactor, multiscale modeling combines high-level quantum mechanical methods for the reactive center with more simplified, coarse-grained models for the surrounding environment. nih.gov This approach balances computational cost with accuracy, enabling the simulation of realistic and complex scenarios. numberanalytics.commst.edu
These expanding computational models are crucial for interpreting experimental results and for guiding the design of new materials with predictable and optimized properties. nih.gov
Addressing Grand Challenges in Sustainable Chemistry through this compound Research
Research on this compound and its derivatives is increasingly aligned with addressing major global challenges in sustainable chemistry. uva.nlenergy.gov The inherent properties of zinc—being an earth-abundant and relatively non-toxic metal—make its compounds attractive alternatives to catalysts based on rare or precious metals. mdpi.com
Contributions to sustainable chemistry include:
Green Catalysis: Zinc-based catalysts are being developed for a range of important chemical transformations. A significant area of focus is the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). rsc.orgresearchgate.netmdpi.comnih.gov These polymers offer a sustainable alternative to traditional petroleum-based plastics.
Chemical Recycling and Upcycling: Zinc catalysts are showing promise not only for creating polymers but also for their degradation and chemical recycling. youtube.comresearchgate.net This enables a circular economy approach where plastic waste can be broken down into valuable chemical building blocks, which can then be used to create new materials. researchgate.net
CO2 Conversion: The catalytic conversion of carbon dioxide, a major greenhouse gas, into useful chemicals like methanol (B129727) is a key goal of sustainable chemistry. bibliotekanauki.pl Research is exploring the potential of zinc-based catalysts, often in combination with other metals, for these transformations. arxiv.org
By focusing on these grand challenges, research into this compound is contributing to the development of a more sustainable and circular chemical industry. rsc.orgunep.org
Q & A
Q. How can researchers leverage computational chemistry to predict zinc m-toluate’s reactivity without experimental data?
- Methodological Answer : Use density functional theory (DFT) to model ligand-Zn binding energies and frontier molecular orbitals (HOMO/LUMO). Validate predictions with experimental IR/Raman spectra. Contradictions between theory and experiment may indicate solvation effects or inadequate basis sets in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
